molecular formula C17H23FN2O2 B7689057 1-(4-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B7689057
M. Wt: 306.37 g/mol
InChI Key: AQMGMGDZMAJFFP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to the piperidine ring, along with a carboxamide functional group

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-12(2)11-19-16(21)13-7-9-20(10-8-13)17(22)14-3-5-15(18)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMGMGDZMAJFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base like triethylamine.

    Attachment of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with isobutylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be employed to enhance reaction rates, and solvents like dichloromethane or toluene are used to dissolve reactants and control reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Chlorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide: Contains a methyl group instead of fluorine.

    1-(4-Methoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide: Features a methoxy group in place of fluorine.

Uniqueness: 1-(4-Fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.

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